![molecular formula C15H23N3O3S B2467171 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034448-13-8](/img/structure/B2467171.png)
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study by Azab, Youssef, and El-Bordany (2013) focused on the synthesis of new heterocyclic compounds with a sulfonamido moiety, aiming to find effective antibacterial agents. The research demonstrated that eight of the newly synthesized compounds exhibited significant antibacterial activities M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013.
Antimicrobial Evaluation of Heterocyclic Compounds Incorporating Sulfamoyl Moiety : Darwish et al. (2014) aimed to create new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents. The compounds synthesized were evaluated for their antibacterial and antifungal activities, showing promising results E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014.
Anti-inflammatory and Analgesic Applications
- Aromatic Sulfonamide Derivatives as Anti-inflammatory and Analgesic Agents : Abbas et al. (2016) synthesized sulfonamide derivatives and evaluated them for their anti-inflammatory and analgesic activities. Some derivatives showed activity comparable to the reference drug celecoxib, indicating potential for therapeutic applications H. Abbas, S. Abdel-Karim, Entesar M Ahmed, A. F. Eweas, & S. El-Awdan, 2016.
Synthesis and Characterization of Sulfonamide and Amide Derivatives
- Bioactive Sulfonamide and Amide Derivatives : A study by Bhatt, Kant, and Singh (2016) reported the synthesis of new sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were characterized and screened for antimicrobial activity against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents A. Bhatt, R. Kant, & R. Singh, 2016.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to interact with multiple biochemical pathways, influencing a wide range of biological activities .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including potential anticancer activity .
properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLDFIDGPOGZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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